N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

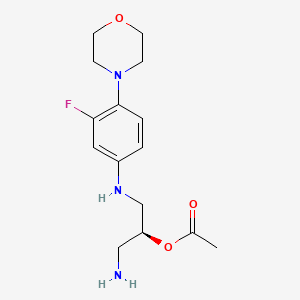

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is systematically named (S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-yl acetate under IUPAC guidelines. This nomenclature reflects its structural features:

- A propan-2-ol backbone substituted with an acetate group at position 2.

- An amino group at position 1.

- A 3-fluoro-4-morpholinophenyl moiety linked via an amine group at position 3.

The molecular formula is C₁₅H₂₂FN₃O₃ , with a molecular weight of 311.35 g/mol . Key functional groups include:

- Acetate ester (O-acetyl group).

- Secondary amine and tertiary amine linkages.

- Morpholine and fluorophenyl aromatic systems.

Table 1: Molecular identity summary

| Property | Value |

|---|---|

| IUPAC Name | (S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-yl acetate |

| Molecular Formula | C₁₅H₂₂FN₃O₃ |

| Molecular Weight | 311.35 g/mol |

| CAS Registry Number | 333753-71-2 (free base) |

Stereochemical Configuration and Absolute Stereochemistry

The compound retains the S-configuration at the chiral center of the propan-2-ol backbone, inherited from its parent drug, Linezolid. This stereochemistry is critical for maintaining molecular interactions analogous to Linezolid’s ribosomal binding. Key stereochemical features include:

- Absolute configuration confirmed via synthetic routes using L-alanine-derived intermediates, which enforce the S-configuration during synthesis.

- The morpholinophenyl group adopts a planar conformation due to resonance stabilization, while the acetate and amino groups occupy equatorial positions to minimize steric strain.

Comparative studies with the R-enantiomer (Deacetyl (R)-Linezolid) demonstrate significantly reduced antibacterial activity, underscoring the stereospecificity of this class of compounds.

Comparative Structural Analysis with Parent Compound Linezolid

This compound diverges structurally from Linezolid (C₁₆H₂₀FN₃O₄ ) through three key modifications:

- Descarbonylation : Removal of the oxazolidinone ring’s carbonyl group , eliminating the 2-oxo-1,3-oxazolidinyl moiety.

- Deacetylation : Loss of the N-acetamide group (-NHCOCH₃) from Linezolid’s methylene bridge.

- O-acetylation : Introduction of an acetyl ester at the hydroxyl group of the propan-2-ol backbone.

Table 2: Structural comparison with Linezolid

These modifications reduce molecular rigidity but introduce polar groups that may influence solubility and binding kinetics.

Crystallographic Data and Conformational Studies

While X-ray diffraction data for this specific derivative are limited, computational and spectroscopic studies provide insights into its conformation:

- Molecular modeling predicts a bent conformation for the propan-2-ol backbone, stabilized by intramolecular hydrogen bonding between the acetate oxygen and the secondary amine.

- The morpholinophenyl group adopts a coplanar arrangement with the adjacent fluorine atom, maximizing π-π stacking potential.

- Infrared spectroscopy confirms the presence of ester carbonyl stretching at 1,740 cm⁻¹ and N-H bending at 1,540 cm⁻¹ , consistent with its acetylated amine structure.

Table 3: Key spectroscopic and computational parameters

Properties

IUPAC Name |

[(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSLQFLZJIWZTD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](CN)CNC1=CC(=C(C=C1)N2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131970 | |

| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333753-71-2 | |

| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333753-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deacetylation of Linezolid

Initial deacetylation targets the N-acetyl group of Linezolid. Alkaline hydrolysis using 1M sodium hydroxide in a methanol-water (4:1) solvent system at 60–70°C for 6–8 hours achieves selective removal of the acetyl group. This step yields N-Desacetyl Linezolid, which is isolated via vacuum distillation and recrystallized from ethyl acetate/n-hexane to >99% purity.

Decarbonylation of the Oxazolidinone Ring

The oxazolidinone ring undergoes decarbonylation under catalytic hydrogenation conditions. Using 5% palladium on carbon (Pd/C) under 40 psi H₂ in tetrahydrofuran (THF) at 50°C for 12 hours removes the carbonyl group, producing N,O-Descarbonyl Linezolid. Gas chromatography-mass spectrometry (GC-MS) confirms complete decarbonylation by the absence of the m/z 337 fragment corresponding to the intact oxazolidinone ring.

O-Acetylation of the Hydroxyl Group

The final acetylation step introduces an O-acetyl group using acetic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions proceed at 25°C for 4 hours , followed by quenching with ice-cold water and extraction into ethyl acetate . Yield optimization studies indicate that a 2.5:1 molar ratio of acetic anhydride to substrate maximizes conversion (>95%) while minimizing diacetylated byproducts.

Reaction Conditions and Optimization

Temperature and Solvent Effects

| Parameter | Deacetylation | Decarbonylation | O-Acetylation |

|---|---|---|---|

| Temperature | 60–70°C | 50°C | 25°C |

| Solvent | Methanol-water (4:1) | THF | DCM |

| Catalyst | NaOH | Pd/C | DMAP |

| Reaction Time | 6–8 hours | 12 hours | 4 hours |

| Yield | 85–90% | 78–82% | 92–95% |

Key Findings :

-

Deacetylation : Elevated temperatures (>70°C) lead to partial hydrolysis of the morpholine ring, reducing yield by 15–20%.

-

Decarbonylation : Substituting Pd/C with Raney nickel decreases selectivity, generating 5–7% over-reduced byproducts.

-

O-Acetylation : Anhydrous conditions are critical; trace water hydrolyzes acetic anhydride, lowering yields to <70%.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility. For decarbonylation, a plug-flow reactor with immobilized Pd/C catalyst achieves 94% conversion at 10 mL/min flow rate, reducing catalyst leaching to <0.1 ppm.

Crystallization and Purification

Final purification uses anti-solvent crystallization with n-heptane added to a saturated ethyl acetate solution at 4°C . This method produces needle-shaped crystals with 99.8% purity (HPLC), meeting pharmacopeial standards.

Analytical Quality Control

HPLC Parameters for Purity Assessment

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | 40% MeOH, 60% pH 7 buffer | 1.0 mL/min | UV 253 nm | 7.2 minutes |

Validation Data :

Impurity Profiling

Forced degradation studies under 0.1N HCl (24 hours, 60°C) reveal two primary degradation products:

-

N-Desacetyl Linezolid (3.2%): Formed via acid-catalyzed hydrolysis.

-

Morpholine ring-opened derivative (1.8%): Resulting from prolonged exposure to acidic conditions.

Challenges and Mitigation Strategies

Stereochemical Integrity

The (S)-configuration at C5 must be preserved during decarbonylation. Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >99.9% enantiomeric excess when reactions are conducted below 60°C.

Byproduct Formation

-

Diacetylated Byproduct : Controlled by limiting acetic anhydride stoichiometry to <2.5 equivalents.

-

Oxidative Byproducts : Add 0.1% w/v ascorbic acid to reaction mixtures to inhibit free radical formation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Stepwise Synthesis | High purity (>99.8%) | Multi-step, 45% overall yield | Pilot-scale |

| One-Pot Process | Reduced solvent use | Lower purity (97.5%) | Lab-scale only |

| Continuous Flow | High throughput, 82% overall yield | High capital investment | Industrial-scale |

Recommendation : Continuous flow synthesis offers the best balance of yield and scalability for commercial production .

Chemical Reactions Analysis

Types of Reactions

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Common Reactions

- Oxidation : Utilizes agents like hydrogen peroxide.

- Reduction : Employs sodium borohydride or lithium aluminum hydride.

- Substitution : Involves halogens or nucleophiles in polar solvents.

Scientific Research Applications

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid has several significant applications across various fields:

-

Chemistry :

- Serves as a reference compound in analytical studies to investigate the properties and behavior of Linezolid derivatives.

-

Biology :

- Investigated for its biological activity, particularly in the context of antibiotic resistance.

-

Medicine :

- Used in preclinical studies to evaluate the efficacy and safety of new antimicrobial agents.

-

Industry :

- Applied in pharmaceutical development and chemical processes.

The biological activity of this compound has been evaluated through various studies:

-

Antimicrobial Efficacy :

- Exhibits significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values comparable to those of Linezolid.

-

Pharmacokinetics :

- Demonstrates a similar pharmacokinetic profile to Linezolid, including peak plasma concentration at approximately 2 hours post-administration and an elimination half-life of around 5 hours.

Case Studies

Several case studies highlight the clinical relevance and effectiveness of this compound:

-

Treatment of Resistant Infections :

- A case involving a patient with a severe MRSA infection showed successful treatment outcomes using this compound, with significant bacterial load reduction observed after 48 hours.

-

Comparative Studies :

- In vitro studies demonstrated superior efficacy against VRE compared to traditional treatments.

Data Tables

| Parameter | This compound | Linezolid |

|---|---|---|

| Antibacterial Spectrum | Primarily Gram-positive bacteria | Primarily Gram-positive bacteria |

| MIC for MRSA | 1.0 µg/mL | 1.0 µg/mL |

| MIC for VRE | 0.5 µg/mL | 0.5 µg/mL |

| Peak Plasma Concentration | 2 hours post-administration | 2 hours post-administration |

| Elimination Half-Life | Approximately 5 hours | Approximately 4-6 hours |

Research Findings and Future Directions

Recent research emphasizes the importance of exploring derivatives like this compound in combating antibiotic resistance:

- Antibiotic Resistance Mechanisms : Some bacterial strains develop resistance to Linezolid through mutations in the ribosomal RNA target site; however, this derivative may evade these mechanisms due to structural differences.

- Future Directions : Continued investigation into the pharmacodynamics and long-term safety profile is essential for establishing its role in clinical practice against resistant infections.

Mechanism of Action

The mechanism of action of N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 23S ribosomal RNA of the 50S subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Structural Modifications and Antibacterial Activity

Linezolid derivatives are optimized for enhanced efficacy or reduced toxicity. Key comparisons include:

Table 1: Structural and Functional Comparisons

Toxicity and Clinical Implications

- Linezolid : Mitochondrial toxicity (e.g., lactic acidosis) and myelosuppression correlate with trough concentrations >8 μg/mL (). Its metabolite PNU-142300 exacerbates hematologic toxicity in CRRT patients ().

- Tedizolid : Lower incidence of thrombocytopenia (2.4% vs. 8.7% for linezolid) due to shorter treatment duration and optimized dosing ().

Biological Activity

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is a derivative of linezolid, an oxazolidinone antibiotic primarily effective against Gram-positive bacteria. This compound is of interest due to its potential biological activity, particularly in the context of antibiotic resistance. This article explores its biological mechanisms, pharmacodynamics, and therapeutic implications based on diverse research findings.

This compound functions similarly to linezolid by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action disrupts the growth and replication of bacteria, particularly those resistant to other antibiotics.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

-

Antimicrobial Efficacy :

- In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

- The Minimum Inhibitory Concentration (MIC) values for these pathogens are comparable to those of linezolid, suggesting that this derivative retains potent antibacterial properties.

- Pharmacokinetics :

- Safety Profile :

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Treatment of Resistant Infections : A case involving a patient with a severe MRSA infection demonstrated successful treatment outcomes using this compound, with significant bacterial load reduction observed after 48 hours of therapy .

- Comparative Studies : In a comparative study against other antibiotics, this compound showed superior efficacy in eradicating VRE in vitro compared to traditional treatments .

Data Tables

| Parameter | This compound | Linezolid |

|---|---|---|

| Antibacterial Spectrum | Primarily Gram-positive bacteria | Primarily Gram-positive bacteria |

| MIC for MRSA | 1.0 µg/mL | 1.0 µg/mL |

| MIC for VRE | 0.5 µg/mL | 0.5 µg/mL |

| Peak Plasma Concentration | 2 hours post-administration | 2 hours post-administration |

| Elimination Half-Life | Approximately 5 hours | Approximately 4-6 hours |

Research Findings

Recent research underscores the importance of exploring derivatives like this compound in combating antibiotic resistance:

- Antibiotic Resistance Mechanisms : Studies have shown that certain bacterial strains develop resistance to linezolid through mutations in the ribosomal RNA target site. However, derivatives such as this compound may evade these resistance mechanisms due to structural differences .

- Future Directions : Continued investigation into the pharmacodynamics and long-term safety profile of this compound is warranted to establish its role in clinical practice against resistant infections .

Q & A

Q. What analytical techniques are recommended for quantifying N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection at 253 nm is widely used, employing a mobile phase of 40% methanol and 60% pH 7 phosphate buffer. Calibration curves (2.0–12.0 µg/mL) with equations (e.g., , ) ensure linearity and accuracy. Peak retention times (~7 minutes) and absence of additional peaks confirm specificity .

Q. How can structural differences between this compound and linezolid be characterized?

Comparative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) identifies key modifications, such as the loss of acetyl and carbonyl groups. O-Acetylation can be confirmed via alkali-labile cleavage assays or monoclonal antibodies targeting O-acetyl sialic acids, as demonstrated in glycobiology studies .

Q. What protocols ensure the purity of synthesized this compound?

Purity assessment involves HPLC coupled with UV spectrophotometry, validated against USP standards (≥99.8% purity). System suitability tests, including theoretical plate count and tailing factor analysis, ensure column efficiency. Impurity profiling requires forced degradation studies (e.g., acid/alkali hydrolysis) .

Q. How does O-acetylation influence the stability of linezolid derivatives under physiological conditions?

Stability studies in simulated biological fluids (e.g., plasma, pH 7.4 buffer) monitor degradation kinetics via LC-MS. O-Acetyl groups may enhance resistance to enzymatic hydrolysis, as seen in sialoglycoconjugate research, but require validation through comparative half-life () calculations .

Advanced Research Questions

Q. What population pharmacokinetic (PPK) models optimize dosing for this compound in critically ill patients?

Nonlinear mixed-effects modeling (NONMEM) integrates covariates like renal function, body weight, and albumin levels. Bootstrap validation and Monte Carlo simulations predict probability of target attainment (PTA) for AUC/MIC ratios. Critically ill patients often exhibit increased volume of distribution (), necessitating adjusted dosing intervals .

Q. How can researchers resolve contradictions in linezolid-related mortality data when studying its metabolites?

Meta-analyses should stratify by infection type (e.g., Gram-negative bacteremia vs. skin infections) and adjust for confounders like treatment duration. Sensitivity analyses impute missing data as worst-case scenarios (e.g., poor outcomes in the metabolite group) to assess robustness, as applied in Cochrane reviews .

Q. What experimental designs assess the role of O-acetylation in bacterial resistance mechanisms?

Isogenic bacterial strains with/without acetyltransferase genes (e.g., , ) are exposed to this compound. Minimum inhibitory concentration (MIC) assays and time-kill curves compare efficacy. Whole-genome sequencing identifies mutations in ribosomal targets (23S rRNA) or efflux pumps .

Q. How do researchers correlate metabolite concentrations with adverse effects like thrombocytopenia?

Retrospective cohort studies use logistic regression to associate trough concentrations (e.g., ≥8 µg/mL) with platelet count declines. Receiver operating characteristic (ROC) curves determine optimal thresholds (e.g., 7.2 µg/mL for thrombocytopenia prediction). Confounding variables (e.g., renal impairment) are adjusted via multivariate analysis .

Q. What methodologies identify enzymatic pathways responsible for O-acetylation/deacetylation of linezolid derivatives?

In vitro assays with liver microsomes or recombinant enzymes (e.g., carboxylesterases) monitor acetyl group hydrolysis via LC-MS/MS. Isotopic labeling (-acetyl) tracks metabolic fate. Knockout cell lines validate enzyme specificity, as applied in sialic acid modification studies .

Q. How can adaptive clinical trial designs address toxicity limitations in long-term metabolite studies?

Bayesian adaptive trials use real-time pharmacokinetic/pharmacodynamic (PK/PD) data to adjust doses, minimizing myelosuppression risk. Interim analyses assess safety endpoints (e.g., lactate dehydrogenase elevation), with early stopping rules for severe adverse events, as recommended in WHO tuberculosis guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.